molecular formula C16H14N4O2 B2922821 3-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 862809-72-1

3-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2922821
CAS No.: 862809-72-1
M. Wt: 294.314
InChI Key: AMYCUULIFKFHFO-UHFFFAOYSA-N
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Description

3-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a phenyl group, a pyridinyl group, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is a versatile scaffold that can be modified to enhance its activity and selectivity in various applications .

Properties

IUPAC Name

3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14(10-9-12-6-2-1-3-7-12)18-16-20-19-15(22-16)13-8-4-5-11-17-13/h1-8,11H,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYCUULIFKFHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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